iNOS Inhibitory Activity: Isolinderalactone vs. Co-Isolated Compounds
In a bioassay-guided fractionation study of Neolitsea daibuensis roots, isolinderalactone demonstrated moderate iNOS inhibitory activity with an IC50 of 0.30 μM. This was 61-fold more potent than the co-isolated compound daibucarboline A (IC50 = 18.41 μM) and 65-fold more potent than 7-O-methylnaringenin (IC50 = 19.55 μM) [1].
| Evidence Dimension | iNOS inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.30 μM |
| Comparator Or Baseline | Daibucarboline A (IC50 = 18.41 μM); 7-O-methylnaringenin (IC50 = 19.55 μM) |
| Quantified Difference | 61-fold and 65-fold more potent, respectively |
| Conditions | In vitro iNOS inhibition assay using compounds isolated from Neolitsea daibuensis roots |
Why This Matters
This direct head-to-head comparison validates isolinderalactone as the most potent iNOS inhibitor among the tested compounds from this plant source, providing a clear rationale for its selection in anti-inflammatory research.
- [1] Wong SL, Chang HS, Wang GJ, Chiang MY, Huang HY, Tsai IL, et al. Secondary metabolites from the roots of Neolitsea daibuensis and their anti-inflammatory activity. J Nat Prod. 2011;74(12):2489-96. View Source
